(4-Aminooxan-4-yl)methanol (4-Aminooxan-4-yl)methanol
Brand Name: Vulcanchem
CAS No.: 720706-20-7
VCID: VC21209018
InChI: InChI=1S/C6H13NO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2
SMILES: C1COCCC1(CO)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(4-Aminooxan-4-yl)methanol

CAS No.: 720706-20-7

Cat. No.: VC21209018

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(4-Aminooxan-4-yl)methanol - 720706-20-7

Specification

CAS No. 720706-20-7
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (4-aminooxan-4-yl)methanol
Standard InChI InChI=1S/C6H13NO2/c7-6(5-8)1-3-9-4-2-6/h8H,1-5,7H2
Standard InChI Key GICNBHGJGXBSBL-UHFFFAOYSA-N
SMILES C1COCCC1(CO)N
Canonical SMILES C1COCCC1(CO)N

Introduction

(4-Aminooxan-4-yl)methanol is an organic compound that has garnered attention in various fields of research due to its potential applications in chemistry and biology. This compound is characterized by its unique structure, which includes an amino group and a methanol moiety attached to a bicyclic oxane ring. The molecular formula of (4-Aminooxan-4-yl)methanol is C6H13NO2, and its molecular weight is approximately 143.18 g/mol.

Synthesis of (4-Aminooxan-4-yl)methanol

The synthesis of (4-Aminooxan-4-yl)methanol typically involves the reaction of oxan-4-ylmethanol with an amine source under controlled conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity. In industrial settings, the production is scaled up using optimized reaction conditions to ensure high yield and cost-effectiveness.

Biological Activity and Applications

Research on (4-Aminooxan-4-yl)methanol, particularly its hydrochloride salt form, indicates potential biological activities such as antimicrobial and neuroprotective effects. The compound's ability to interact with enzymes and receptors makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Features
(4-Aminooxan-4-yl)methanolC6H13NO2143.18 g/molAmino group and methanol moiety attached to an oxane ring
(4-Aminooxan-4-yl)methanol hydrochlorideC6H14ClNO2167.63 g/molHydrochloride salt form enhances solubility and stability
Oxan-4-ylmethanolC6H12O2116.16 g/molBasic oxane structure without amino group

Research Findings and Future Directions

Studies on (4-Aminooxan-4-yl)methanol and its derivatives have shown promising results in terms of biological activity. Further research is needed to fully explore its potential applications in medicinal chemistry and to understand its mechanisms of action at the molecular level.

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